molecular formula C17H17ClN2O2 B10816986 N-[3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl]acetamide

N-[3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl]acetamide

Cat. No.: B10816986
M. Wt: 316.8 g/mol
InChI Key: JFOJHWPEHWRSLS-UHFFFAOYSA-N
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Description

WAY-326352 is an intriguing molecule that acts as an NMDA receptor antagonist . Its full chemical name is Ethanone, 1-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)-2-[[4-(2-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio] This compound has a molecular weight of 316

Preparation Methods

Synthetic Routes:

Industrial Production:

WAY-326352 is not widely produced industrially, but research laboratories synthesize it for experimental purposes.

Chemical Reactions Analysis

WAY-326352 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain elusive due to limited documentation. Major products formed from these reactions would require further investigation.

Scientific Research Applications

WAY-326352 finds applications in several scientific domains:

    Neuroscience: As an NMDA receptor antagonist, it plays a role in studying neuronal function and synaptic plasticity.

    Medicine: Researchers explore its potential therapeutic effects, especially related to neurological disorders.

    Pharmacology: WAY-326352 contributes to drug discovery efforts targeting NMDA receptors.

Mechanism of Action

The compound’s mechanism of action involves binding to NMDA receptors, modulating glutamate-mediated neurotransmission. By blocking these receptors, it affects synaptic plasticity, learning, and memory processes.

Comparison with Similar Compounds

While WAY-326352 stands out for its unique structure, similar compounds include other NMDA receptor antagonists like memantine and ketamine.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]-2,4-dihydro-1,3-benzoxazin-6-yl]acetamide

InChI

InChI=1S/C17H17ClN2O2/c1-12(21)19-16-6-7-17-14(8-16)10-20(11-22-17)9-13-2-4-15(18)5-3-13/h2-8H,9-11H2,1H3,(H,19,21)

InChI Key

JFOJHWPEHWRSLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCN(C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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